4-Chloro-2,2-dimethylbutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

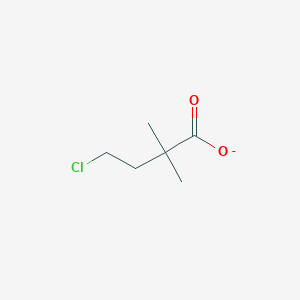

4-Chloro-2,2-dimethylbutanoate is a branched-chain ester featuring a chlorine substituent at the fourth carbon and two methyl groups at the second carbon. Its molecular formula is C₈H₁₅ClO₂, with the SMILES notation CCOC(=O)C(C)(C)CCCl and InChIKey NTPXZPHIALBTDR-UHFFFAOYSA-N . This compound is utilized in synthetic chemistry as an intermediate, particularly in palladium-catalyzed C–H functionalization reactions, where it serves as a precursor for alcohols such as 4-chloro-2,2-dimethylbutan-1-ol (65% yield via reductive methods) .

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl vs. Methyl Esters

- Ethyl 4-Chloro-2,2-dimethylbutanoate (C₈H₁₅ClO₂): Distinguished by its ethyl ester group, this compound is a key intermediate in organic synthesis. It is commercially discontinued but historically used in research-scale applications . Synthesis: Prepared via reductive cleavage of palladium-mediated reactions, yielding alcohols under mild conditions .

- Methyl 4-Bromo-2,2-dimethylbutanoate (C₇H₁₃BrO₂): Substitutes chlorine with bromine at the fourth carbon. Bromine’s larger atomic radius increases molecular weight (209.08 g/mol vs. 178.66 g/mol for the chloro analog) and alters reactivity in nucleophilic substitutions .

Chlorinated Butyrate Derivatives

- 4-Chloro-2,2-dimethylbutan-1-ol: A reduction product of ethyl this compound, this alcohol (C₆H₁₃ClO) retains the branched structure but replaces the ester with a hydroxyl group. It is a colorless oil with applications in fragrance synthesis .

- 4-Methoxybenzyl 4-Amino-2,2-dimethylbutanoate: Features an amino group and methoxybenzyl ester substitution. This compound (C₁₅H₂₂ClNO₃) is used in peptide and prodrug research due to its hydrolytic stability .

Halogenated Hydrocarbons

- tert-Butyl Chloride (C₄H₉Cl): A simpler chlorinated hydrocarbon used in Friedel-Crafts alkylation. Unlike this compound, it lacks ester functionality and is gaseous at room temperature .

- 1,4-Dichlorobutane (Cl(CH₂)₄Cl): A linear dihalogenated compound that decomposes to 1,3-butadiene at high temperatures. Its reactivity contrasts with the stability of this compound in ester-based reactions .

| Property | tert-Butyl Chloride | 1,4-Dichlorobutane |

|---|---|---|

| Structure | Branched, mono-chlorinated | Linear, di-chlorinated |

| Reactivity | Friedel-Crafts alkylation | Thermal decomposition |

| Physical State | Gas | Liquid (flammable) |

Research Findings and Trends

- Synthetic Utility: Chlorinated esters like this compound are favored in catalysis due to their balanced steric and electronic effects. For example, ethyl this compound enables regioselective C–H bond activation in palladium systems .

- Analytical methods, such as chromatography for chlorine dioxide and hypochlorite, highlight the importance of precise quantification in industrial settings .

特性

分子式 |

C6H10ClO2- |

|---|---|

分子量 |

149.59 g/mol |

IUPAC名 |

4-chloro-2,2-dimethylbutanoate |

InChI |

InChI=1S/C6H11ClO2/c1-6(2,3-4-7)5(8)9/h3-4H2,1-2H3,(H,8,9)/p-1 |

InChIキー |

YKFFACBRWIUUOD-UHFFFAOYSA-M |

正規SMILES |

CC(C)(CCCl)C(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。